(4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chloro-phenyl group and a dimethoxy-benzylidene group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chloroaniline with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It could affect cellular signaling pathways, leading to changes in cell function or behavior.
Interaction with DNA or RNA: The compound may bind to nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-phenyl)-4H-oxazol-5-one: Lacks the dimethoxy-benzylidene group.
4-(2,5-Dimethoxy-benzylidene)-4H-oxazol-5-one: Lacks the chloro-phenyl group.
2-Phenyl-4-(2,5-dimethoxy-benzylidene)-4H-oxazol-5-one: Lacks the chloro substituent on the phenyl ring.
Uniqueness
The presence of both the chloro-phenyl and dimethoxy-benzylidene groups in (4Z)-2-(2-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE makes it unique. These functional groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C18H14ClNO4 |
---|---|
Molecular Weight |
343.8g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO4/c1-22-12-7-8-16(23-2)11(9-12)10-15-18(21)24-17(20-15)13-5-3-4-6-14(13)19/h3-10H,1-2H3/b15-10- |
InChI Key |
IRSFSYSLKRIWPP-GDNBJRDFSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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